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Compound of Interest

Methyl 3-amino-2-
Compound Name:
methoxybenzoate hydrochloride

CAS No.: 1187927-19-0

Cat. No.: B1378177
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For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Synthon for
Pharmaceutical Development

Methyl 3-amino-2-methoxybenzoate, typically handled as its more stable hydrochloride salt, is
a substituted aromatic compound of significant interest in medicinal chemistry and process
development. Its unique trifunctional arrangement—an amine, a methoxy group, and a methyl
ester on a benzene ring—provides a versatile scaffold for constructing complex molecular
architectures. Each functional group offers a distinct reaction site, allowing for sequential and
regioselective modifications crucial in the synthesis of Active Pharmaceutical Ingredients
(APIS).

The primary amino group serves as a potent nucleophile or a site for diazotization, enabling the
formation of amides, sulfonamides, or the introduction of other functionalities. The electron-
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donating nature of both the amino and methoxy groups activates the aromatic ring, facilitating
electrophilic aromatic substitution reactions.[1] The methyl ester provides a handle for
hydrolysis to the corresponding carboxylic acid or conversion into an amide, a common feature
in many drug molecules. This inherent reactivity makes it a valuable starting material or
intermediate in the synthesis of a diverse range of pharmaceutical compounds.[2][3]

Compound Profile & Physicochemical Properties

The hydrochloride salt enhances the compound's stability and simplifies handling by protecting
the reactive amino group from atmospheric oxidation. Before use in most organic reactions, it is
typically neutralized in situ or via a basic workup to liberate the free amine.

Property Value Source

] Methyl 3-amino-2-
Chemical Name [4]
methoxybenzoate

3-Amino-2-methoxy-benzoic
Synonyms _ [2][4][5]
acid methyl ester

CAS Number 5129-25-9 (Free Base) [2][4][5][6]
Molecular Formula CoH11NOs3 [5]1[6]
Molecular Weight 181.19 g/mol [5]
Appearance White to off-white solid/powder  [2]

Keep in a dark place, sealed in
Storage [7][8]
dry, room temperature

Core Synthetic Applications & Mechanistic
Rationale

The strategic placement of the substituents on Methyl 3-amino-2-methoxybenzoate dictates its
reactivity and makes it a precursor for APIs where a substituted ortho-anisidine moiety is
required. Its application is particularly relevant in the synthesis of compounds targeting G-
protein coupled receptors (GPCRs) and other biological targets where this specific substitution
pattern contributes to binding affinity and selectivity.
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While this specific isomer is a niche building block, its reactivity principles are well-
demonstrated in the synthesis of numerous APIs from related aminobenzoate isomers, such as
intermediates for Metoclopramide.[9][10] The general synthetic transformations applicable to
this class of compounds include:

e N-Acylation/N-Sulfonylation: The amino group readily reacts with acyl chlorides, anhydrides,
or sulfonyl chlorides to form stable amide or sulfonamide linkages. This is often a primary
step to introduce a side chain or to protect the amine during subsequent reactions.[11]

o Electrophilic Aromatic Substitution: The activating methoxy and amino groups direct
electrophiles (e.g., halogens, nitro groups) to the ortho and para positions.[1] In this specific
isomer, the positions C4 and C6 are the most activated sites for substitution.

o Amidation of the Ester: The methyl ester can be converted to a primary, secondary, or
tertiary amide, often through reaction with an amine at elevated temperatures or via the
corresponding acyl chloride.[12]

» Diazotization-Displacement (Sandmeyer Reaction): The amino group can be converted to a
diazonium salt, which is an excellent leaving group that can be replaced by a wide variety of
substituents (e.g., -OH, -Cl, -Br, -1, -CN), further diversifying the molecular scaffold.[13]

lllustrative Protocol: Synthesis of a Halogenated
Pharmaceutical Intermediate

This section provides a representative, field-proven protocol for the N-acetylation and
subsequent regioselective bromination of Methyl 3-amino-2-methoxybenzoate. This two-step
process yields a highly functionalized intermediate, Methyl 4-bromo-3-acetamido-2-
methoxybenzoate, which is a valuable precursor for more complex APIs.

Rationale Behind Experimental Choices

o N-Acetylation: The initial acetylation step is critical. It converts the highly activating amino
group (-NH2) into a moderately activating acetamido group (-NHCOCHS3). This serves two
purposes: 1) It protects the amine from oxidation during the subsequent bromination step,
and 2) It moderates the reactivity of the aromatic ring, preventing poly-bromination and
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ensuring a cleaner, more selective reaction. Acetic anhydride is chosen as the acetylating
agent for its high reactivity and the ease of removing the acetic acid byproduct.

» Regioselective Bromination: The acetamido and methoxy groups are ortho-, para-directing
activators. The position para to the stronger activating group (acetamido) is C6, and the
position ortho to it is C4. Steric hindrance from the adjacent methoxy group at C2 makes the
C4 position the most electronically and sterically favored site for electrophilic attack. Acetic
acid is used as the solvent as it readily dissolves the starting material and is compatible with
bromine.[14]

Workflow & Reaction Scheme

The overall experimental workflow is depicted below, outlining the key stages from starting
material to the purified final product.
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Caption: Experimental workflow for the synthesis of a key halogenated intermediate.
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Detailed Step-by-Step Protocol

Materials & Reagents:

Reagent CAS No. M.W. Quantity Moles

Methyl 3-amino-

2-

N/A 217.65 10.88 g 0.05
methoxybenzoat
e HCI
Sodium
Bicarbonate 144-55-8 84.01 ~5¢g -
(NaHCO:3)
Ethyl Acetate

141-78-6 88.11 150 mL -
(EtOAC)
Acetic Anhydride  108-24-7 102.09 5.6 mL 0.06
Pyridine 110-86-1 79.10 0.4 mL ~0.005
Bromine (Br2) 7726-95-6 159.81 2.6 mL 0.05
Glacial Acetic

64-19-7 60.05 100 mL -

Acid

Part A: N-Acetylation (Protection of the Amino Group)

o Neutralization: Suspend Methyl 3-amino-2-methoxybenzoate hydrochloride (10.88 g,
0.05 mol) in 100 mL of ethyl acetate in a 250 mL round-bottom flask equipped with a
magnetic stirrer. Add 50 mL of a saturated agueous solution of sodium bicarbonate. Stir
vigorously for 15 minutes until effervescence ceases.

o Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the
organic layer sequentially with 50 mL of water and 50 mL of brine. Dry the organic layer over
anhydrous sodium sulfate.

o Filtration & Setup: Filter off the drying agent and transfer the ethyl acetate solution to a clean,
dry 250 mL round-bottom flask. Place the flask in an ice bath.
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o Acetylation: To the stirred, cooled solution, add pyridine (0.4 mL, ~0.005 mol) followed by the
dropwise addition of acetic anhydride (5.6 mL, 0.06 mol).

e Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature
for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the
starting material is consumed.

o Workup & Isolation: Carefully quench the reaction by adding 50 mL of water. Separate the
organic layer, wash with saturated sodium bicarbonate solution until the aqueous layer is
basic, then wash with brine. Dry over anhydrous sodium sulfate, filter, and remove the
solvent under reduced pressure to yield Methyl 3-acetamido-2-methoxybenzoate as a solid,
which can be used in the next step without further purification.

Part B: Regioselective Bromination

e Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and
dropping funnel, dissolve the crude Methyl 3-acetamido-2-methoxybenzoate from Part A in
80 mL of glacial acetic acid. Cool the flask in an ice-salt bath to 0-5°C.

» Reagent Preparation: In the dropping funnel, prepare a solution of bromine (2.6 mL, 0.05
mol) in 20 mL of glacial acetic acid.

e Bromination: Add the bromine solution dropwise to the stirred reaction mixture over 30-45
minutes, ensuring the internal temperature does not exceed 5°C. A slight color change
should be observed.

o Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at
room temperature for 4-6 hours. Monitor the reaction by HPLC or TLC for the disappearance
of the starting material.

e Quenching & Precipitation: Once the reaction is complete, pour the reaction mixture slowly
into 500 mL of ice-cold water with vigorous stirring. A solid precipitate will form.[14]

« |solation and Purification: Collect the solid product by vacuum filtration and wash the filter
cake thoroughly with cold water to remove residual acetic acid. The crude product can be
purified by recrystallization from an ethanol/water mixture to afford Methyl 4-bromo-3-
acetamido-2-methoxybenzoate as a crystalline solid.
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 Validation: Characterize the final product using *H NMR, 3C NMR, and Mass Spectrometry
to confirm its structure and assess its purity via HPLC.

Safety and Handling

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate
chemical-resistant gloves when handling the reagents. All operations should be conducted
inside a certified chemical fume hood.

Reagent-Specific Hazards:

¢ Methyl 3-amino-2-methoxybenzoate: May cause skin and serious eye irritation. Harmful if
swallowed.[7][15]

o Acetic Anhydride: Corrosive. Causes severe skin burns and eye damage. Flammable liquid
and vapor.

¢ Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.

e Bromine: Highly toxic and corrosive. Causes severe skin burns and eye damage. Fatal if
inhaled. Use extreme caution and have a sodium thiosulfate quenching solution readily
available.

o Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Flammable liquid
and vapor.

Waste Disposal: All organic and halogenated waste must be collected in appropriately labeled
containers for hazardous waste disposal according to institutional guidelines. Aqueous waste
should be neutralized before disposal.

Conclusion

Methyl 3-amino-2-methoxybenzoate hydrochloride is a strategically valuable building block
for pharmaceutical synthesis. Its trifunctional nature allows for a range of chemical
transformations, enabling the construction of complex API precursors. The provided protocol for
N-acetylation and regioselective bromination highlights a reliable and controllable method for
functionalizing this scaffold. A thorough understanding of the reactivity of each functional group
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and the rationale behind the choice of reagents and conditions is paramount for achieving high

yields and purity, ensuring the successful application of this versatile intermediate in drug

discovery and development.
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